molecular formula C9H10ClN3S B15240810 1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine

1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B15240810
M. Wt: 227.71 g/mol
InChI Key: RBBGGMXQIMAKJX-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chlorothiophene moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 5-chlorothiophene-3-carbaldehyde with 5-methyl-1H-pyrazol-3-amine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorothiophene moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its biological activities. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine
  • 1-[(5-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
  • 3-(5-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Comparison: 1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with molecular targets.

Properties

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

1-[(5-chlorothiophen-3-yl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C9H10ClN3S/c1-6-2-9(11)12-13(6)4-7-3-8(10)14-5-7/h2-3,5H,4H2,1H3,(H2,11,12)

InChI Key

RBBGGMXQIMAKJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CSC(=C2)Cl)N

Origin of Product

United States

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